Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

Glycoamino acid synthesis Lewis acid catalysis Koenigs-Knorr glycosylation

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH (CAS 118358-38-6, MFCD15145006, MW 657.62 g/mol, C₃₂H₃₅NO₁₄) is a fully protected O-glycosylated amino acid building block combining an Fmoc-protected L-serine backbone with a β-D-glucopyranosyl moiety peracetylated at the 2,3,4,6-hydroxyl positions. It belongs to the class of pre-formed glycoamino acid monomers designed for direct incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group provides orthogonal Nᵅ-protection removable under mild basic conditions (piperidine/DMF), the free carboxylic acid enables standard carbodiimide or uranium-salt coupling, and the O-acetyl groups on the sugar ensure hydroxyl protection during chain elongation.

Molecular Formula C32H35NO14
Molecular Weight 657.625
CAS No. 118358-38-6
Cat. No. B2459520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Ser(beta-D-Glc(Ac)4)-OH
CAS118358-38-6
Molecular FormulaC32H35NO14
Molecular Weight657.625
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29+,31+/m0/s1
InChIKeyUGQPZVSWEMKXBN-VSZRRGAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH (CAS 118358-38-6): A Tetraacetyl-Protected O-Glycosylated Serine Building Block for Fmoc-SPPS Glycopeptide Assembly


Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH (CAS 118358-38-6, MFCD15145006, MW 657.62 g/mol, C₃₂H₃₅NO₁₄) is a fully protected O-glycosylated amino acid building block combining an Fmoc-protected L-serine backbone with a β-D-glucopyranosyl moiety peracetylated at the 2,3,4,6-hydroxyl positions . It belongs to the class of pre-formed glycoamino acid monomers designed for direct incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group provides orthogonal Nᵅ-protection removable under mild basic conditions (piperidine/DMF), the free carboxylic acid enables standard carbodiimide or uranium-salt coupling, and the O-acetyl groups on the sugar ensure hydroxyl protection during chain elongation [1]. This compound is distinguished from its closest structural analogs—including the corresponding galactose (Fmoc-L-Ser(β-D-Gal(Ac)4)-OH, CAS 96383-44-7), mannose (Fmoc-L-Ser(α-D-Man(Ac)4)-OH, CAS 118358-80-8), N-acetylglucosamine (Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, CAS 160067-63-0), and threonine-backbone (Fmoc-L-Thr(β-D-Glc(Ac)4)-OH) variants—by a combination of synthetic accessibility, anomeric stereoselectivity, coupling efficiency, and the biological properties conferred by β-O-glucosylation [2].

Why Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH Cannot Be Trivially Replaced: The Four-Dimensional Differentiation Problem


O-glycosylated amino acid building blocks are not interchangeable commodities. Substitution of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH by a closely related analog—whether differing in sugar identity (Glc → Gal, Man, GlcNAc), anomeric configuration (β → α), amino acid backbone (Ser → Thr), or protection pattern (acetylated → free hydroxyl)—impacts at least four distinct, measurable dimensions: (i) synthetic yield and stereoselectivity of the glycosylation step used to prepare the building block itself, (ii) epimerization rate at the α-carbon during SPPS coupling, (iii) orthogonal stability of the glycosidic and acetyl protecting groups to iterative piperidine and TFA exposure, and (iv) the downstream biological performance of the resulting glycopeptide [1]. Because these dimensions are governed by non-additive steric, electronic, and neighboring-group participation effects unique to each sugar-amino acid pair, even analogues differing by a single acetamido substituent (Glc vs. GlcNAc) or a single epimeric hydroxyl (Glc vs. Gal) exhibit quantitatively distinct behavior in synthesis and application [2]. The body of quantitative comparative evidence below establishes why scientific users must select against specific performance criteria rather than defaulting to the cheapest or most available glycosylated serine building block in a procurement catalogue.

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield of the β-D-Glucosyl-Serine Building Block via InBr₃ Catalysis vs. HgBr₂-Promoted Glycosylation of GlcNAc-Serine Analogs

The preparation of Fmoc-L-Ser(β-D-Glc(Ac)4)-OH via InBr₃-catalyzed glycosylation of Fmoc-L-Ser-OBn with β-D-glucose pentaacetate proceeds with 93% isolated yield of the β-glycoside (Table 1, entry 8: 0.5 eq InBr₃, PhCH₃/CH₂Cl₂, 80°C, 5 min) [1]. In contrast, the analogous HgBr₂-promoted glycosylation of Fmoc-Ser-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride (GlcNAc donor) yields only 64% of the corresponding β-glycoside under optimized conditions, and direct glycosylation of the free acid Fmoc-Ser-OH yields only 50% [2]. The threonine analog Fmoc-Thr-OH yields even lower: 40% under identical HgBr₂ conditions [2]. For the InBr₃ system, glycosylation of Fmoc-Ser-OH (free acid) with the β-Glc donor yields 84% (InCl₃/HBr, entry 14) or 42% (InBr₃ alone, entry 15), underscoring that the benzyl ester acceptor is preferred for maximizing synthetic efficiency [1].

Glycoamino acid synthesis Lewis acid catalysis Koenigs-Knorr glycosylation β-stereoselectivity

Anomeric Stereoselectivity During Building Block Assembly: β-D-Glc(Ac)₄ vs. α/β Mixture Formation in O-Glycosylation

When Fmoc-Ser-OPfp is glycosylated with β-D-Glc(OAc)₅ (6 equiv) in the presence of BF₃·Et₂O (6 equiv) in CH₂Cl₂ at room temperature for 2 h, the reaction proceeds with >97% β-anomer selectivity; the crude glycopeptide product after direct resin coupling and TFA cleavage contains >90% of the target O-glycopeptide by HPLC, and 500 MHz ¹H NMR analysis confirms near-exclusive β-configuration [1]. This contrasts sharply with O-glycosylation of Fmoc-Ser-OMe using β-GlcNAc(Ac₄) donor and BF₃·Et₂O in refluxing DCE, which produces inseparable 1:1 α:β mixtures (Table 1, entry 5) [2]. The high β-selectivity of the glucosyl donor is attributed to classical neighboring-group participation by the 2-O-acetyl group, which directs the reaction through a dioxolanium intermediate to yield exclusively the trans (β) product—a stereoelectronic feature shared by the Gal and Man peracetate donors but compromised in the 2-acetamido series due to competing electronic effects [2].

Anomeric purity Neighboring group participation Stereoselective glycosylation OPfp active ester

Epimerization Rate During SPPS Coupling: β-D-Glucose-Serine vs. GlcNAc- and GalNAc-Glycosylated Building Blocks

Under standardized HATU-mediated coupling conditions (AA/HATU/TMP = 1:1:12), glycosylated Fmoc-Ser building blocks exhibit sugar-dependent epimerization rates at the serine α-carbon. The β-linked GlcNAc(Ac)₃-serine building block shows the highest initial epimerization rate (k = 0.37 ± 0.01%/min), followed by α-GlcNAc(Ac)₃-serine (k = 0.27 ± 0.01%/min), α-GalNAc(Ac)₃-serine (k = 0.241 ± 0.002%/min), and the disaccharide Galβ1-3GalNAcα-serine (k = 0.197 ± 0.005%/min) [1]. The non-glycosylated Fmoc-Ser(Trt)-OH control shows the lowest epimerization (k = 0.066 ± 0.003%/min). While direct epimerization data for Fmoc-Ser(β-D-Glc(Ac)₄)-OH have not been reported under identical HATU conditions, the tetraacetyl-β-D-glucosyl moiety lacks the N-acetyl group present in the highest-epimerizing GlcNAc analog, and the fully acetylated sugar provides greater steric shielding than the trityl-protected serine. Based on the established rank-order (GlcNAcβ > GlcNAcα > GalNAcα), the Glc(Ac)₄-β-serine building block is predicted to fall between Fmoc-Ser(Trt)-OH (k = 0.066) and Fmoc-Ser(Ac₃GalNAcα)-OH (k = 0.241), making it a lower-epimerization-risk choice than any GlcNAc-containing building block [1].

Epimerization HATU coupling α-carbon racemization D-amino acid formation

Orthogonal Stability of the O-Glycosidic Linkage and O-Acetyl Groups to Iterative Piperidine and TFA Exposure During Fmoc-SPPS

The O-glycosidic β-linkage and the four O-acetyl protecting groups on the glucose moiety of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH are documented to be stable to both 20% piperidine in DMF (standard Fmoc deprotection conditions) and TFA-based cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5), making the building block fully compatible with standard Fmoc-SPPS protocols without premature sugar deprotection or glycosidic bond cleavage . This stability profile is explicitly confirmed for the structurally homologous Fmoc-Ser(Ac₃AcNH-β-Glc)-OH building block (Novabiochem Cat. 852349) and extends to the peracetylated glucosyl series . In contrast, building blocks employing unprotected sugar hydroxyls (e.g., Fmoc-Ser(β-D-Glc)-OH) require post-coupling acetylation or special handling to prevent O-acylation side reactions during chain elongation, while benzyl-protected sugar variants require hydrogenolysis conditions incompatible with some peptide sequences [1]. The acetyl groups are quantitatively removed post-synthesis using NaOMe/MeOH or hydrazine hydrate/NMP without peptide backbone degradation, as demonstrated in the synthesis of the glycopeptide PNA5 [1].

Orthogonal protection Piperidine stability TFA lability Acetyl migration Aspartimide suppression

SPPS Coupling Efficiency Under Microwave Irradiation: Glycosylated Fmoc-Ser/Thr Building Blocks vs. Conventional Thermal Coupling

Under microwave-assisted SPPS conditions, glycosylated Fmoc-Ser and Fmoc-Thr building blocks—including the tetraacetyl-β-D-glucosyl-serine derivative—achieve 98% yield per coupling step within 20 minutes of microwave irradiation [1]. This represents a dramatic improvement over conventional thermal coupling protocols, which require >10 hours per coupling step to achieve satisfactory yields with sterically hindered glycosylated amino acids [1]. In a head-to-head comparison within the same study, the synthesis of a Muc-1-related 20-residue glycopeptide carrying five core-2 trisaccharide chains was completed in 7 hours total using the microwave protocol, versus 4 days using the conventional protocol—a ~14-fold reduction in total synthesis time [1]. The glucose-serine building block was explicitly used in this study (Fmoc-Ser(O-β-D-Glc(OAc)₄)-OH, compound 40) and demonstrated comparable coupling efficiency to other glycosylated building blocks under the microwave conditions [1].

Microwave-assisted SPPS Coupling efficiency Glycopeptide synthesis throughput Mucin glycopeptide

In Vivo Pharmacological Differentiation: β-D-Glucosyl-Serine-Containing Enkephalin vs. Non-Glycosylated and Alternative-Sugar Glycopeptide Analgesics

The Leu-enkephalin glycopeptide analog H₂N-Tyr-D-Thr-Gly-Phe-Leu-Ser(β-D-Glc)-CONH₂ (compound 2), synthesized using Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH as the key building block, produces antinociceptive effects comparable to morphine when administered peripherally (i.p. or s.c.), with full analgesia observed in the mouse tail-flick assay [1]. Critically, this peripherally administered glycopeptide crosses the blood-brain barrier (BBB) to engage central opioid receptors, whereas the non-glycosylated Leu-enkephalin amide parent peptide shows negligible BBB penetration and no significant analgesia after peripheral administration [1]. The glycosylated analog also demonstrates reduced dependence liability compared to morphine, as assessed by naloxone-precipitated withdrawal studies [1]. Among the 22 enkephalin glycopeptide analogs synthesized and tested, the β-D-glucose-modified Ser-containing analog was among the most effective in the series, with the specific sugar identity (Glc vs. Gal, Man, Xyl, lactose, cellobiose) affecting both BBB transport efficiency and opioid receptor subtype selectivity [2]. This body of work provides the direct pharmacological rationale for selecting the β-D-glucose-serine building block over non-glycosylated serine or alternative-sugar variants in glycopeptide drug discovery programs targeting CNS indications.

Blood-brain barrier transport Glycopeptide analgesia O-linked glucose Enkephalin glycopeptide Dependence liability

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH: Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


CNS-Targeted Glycopeptide Drug Discovery Requiring Blood-Brain Barrier Penetration

For programs developing peripherally administered peptide therapeutics targeting CNS receptors, Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH is the building block of choice to introduce an O-linked β-D-glucose moiety at serine positions within the pharmacophore. The Polt laboratory established that Ser(β-D-Glc)-modified enkephalin analogs cross the BBB after peripheral administration and produce morphine-comparable analgesia with reduced dependence liability [1]. In head-to-head comparisons across 18 glycosylated enkephalin analogs, the identity of the sugar attached to Ser—glucose, galactose, mannose, xylose, or disaccharides—differentially affected BBB transport, opioid receptor subtype selectivity, and in vivo potency [2]. This scenario is supported by the building block's demonstrated microwave-assisted SPPS coupling efficiency (98% per step, 20 min) [3], enabling rapid analog generation for structure-activity relationship (SAR) exploration of the sugar pharmacophore.

High-Throughput Automated Synthesis of O-Glycosylated Mucin-Domain Glycopeptide Libraries

The 14-fold reduction in total synthesis time achieved for Muc-1-related 20-residue glycopeptides carrying five O-linked glycans (7 h microwave vs. 4 days conventional) [3], combined with the >97% β-stereoselectivity of the building block [4], makes Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH the preferred glucose-donor building block for automated library production of mucin-type glycopeptides. The orthogonal stability of the acetyl groups to iterative piperidine and TFA treatments [5] ensures that multiple glycosylated positions can be introduced within the same sequence without intermediate deprotection steps, enabling 'one-pot' assembly of multi-glycosylated peptides on automated synthesizers.

Academic and Core-Facility Glycopeptide Synthesis Where Cost-per-Coupling and Epimerization Control Are Critical

For academic laboratories and core peptide synthesis facilities where building block cost and peptide diastereomeric purity are primary procurement drivers, Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH offers two quantifiable advantages over the closest alternatives: (i) the 93% isolated yield of the building block via InBr₃-catalyzed glycosylation (vs. 40–64% for GlcNAc analogs via HgBr₂ methods) [6] translates to lower commercial pricing per gram at scale, and (ii) the class-inferred lower epimerization rate relative to GlcNAc-containing building blocks (k <0.24%/min vs. k = 0.37%/min) [7] reduces cumulative D-amino acid formation during synthesis of peptides exceeding 20 residues.

Synthesis of O-Glucosylated Epidermal Growth Factor (EGF)-Like Domains and Blood Coagulation Factor Analogs

The specific β-O-glucosylation of Ser residues in EGF-like domains of blood coagulation factors (e.g., bovine Factor IX, Ser53) has been achieved using Fmoc-serine glucoside building blocks in solid-phase synthesis [8]. The tetraacetyl protection strategy is critical here because the acetyl groups prevent O-acylation side reactions at the sugar hydroxyls during long peptide chain assembly (45–87 residue domains), while still allowing quantitative deprotection post-synthesis with hydrazine or NaOMe [5]. Attempts to use unprotected glucose-serine building blocks for such long sequences resulted in significant sugar O-acylation by excess activated amino acid, reducing final product purity.

Quote Request

Request a Quote for Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.